molecular formula C11H15N3OS2 B2845350 (5E)-1,3-dimethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 50663-19-9

(5E)-1,3-dimethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2845350
CAS No.: 50663-19-9
M. Wt: 269.38
InChI Key: FVFBOOXTOBVBGN-MVTUOISNSA-N
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Description

(5E)-1,3-dimethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one is a synthetic compound based on the 5-ene-4-thiazolidinone scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery research . Compounds of this class are extensively studied for their diverse biological activities and are a source of hit and lead compounds in various therapeutic areas . The core 5-ene-4-thiazolidinone structure is known to be an efficient tool in medicinal chemistry, with documented research applications in screening for antimicrobial, antitumor, and anti-inflammatory properties . The exocyclic double bond at the C5 position is a key structural feature that influences the compound's pharmacological profile and provides a reactive center for further chemical modification and the synthesis of more complex molecules . Researchers utilize this class of compounds to explore mechanisms of action related to enzyme inhibition and receptor modulation. It is important to note that some 5-ene-4-thiazolidinones, particularly rhodanine derivatives, are recognized in screening campaigns as potential frequent hitters or pan-assay interference compounds (PAINS), and results should be interpreted with appropriate counter-assays and controls . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(5E)-1,3-dimethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS2/c1-12-6-7-17-9(12)5-4-8-10(15)14(3)11(16)13(8)2/h4-5H,6-7H2,1-3H3/b8-4+,9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFBOOXTOBVBGN-KBXRYBNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCSC1=CC=C2C(=O)N(C(=S)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1CCS/C1=C/C=C/2\C(=O)N(C(=S)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50663-19-9
Record name 1,3-Dimethyl-5-((3-methylthiazolidinyl-2-idene)ethylidene)-2-thioxoimidazolidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050663199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-dimethyl-5-[(3-methylthiazolidinyl-2-idene)ethylidene]-2-thioxoimidazolidin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1,3-dimethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. The process often starts with the preparation of the thiazolidine and imidazolidine precursors, followed by their condensation under specific conditions to form the final compound. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-1,3-dimethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives with varying functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazolidinone derivatives, including the compound . Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the modulation of cell signaling pathways. For instance:

  • Mechanism of Action : The compound has been shown to exert anticancer effects by triggering ROS-mediated apoptosis in human colorectal cancer cells. This suggests a promising avenue for developing new anticancer agents based on this scaffold .

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineObserved EffectMechanism
Colorectal CancerInduction of apoptosisROS-mediated
Various Cancer LinesCytotoxicityCell signaling modulation
Human Cancer CellsProminent anticancer activityApoptosis induction

Antimicrobial Properties

Imidazolidinone derivatives have also been investigated for their antimicrobial properties. The compound's structure suggests potential interactions with bacterial cell membranes, leading to inhibition of growth:

  • Antibacterial Activity : Preliminary evaluations indicate that this compound exhibits antibacterial activity against a range of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

The compound's structural characteristics allow it to interact with various enzymes, potentially inhibiting their activity:

  • Phosphodiesterase Inhibition : Some imidazolidinone derivatives have been reported to inhibit phosphodiesterase enzymes, which play critical roles in cellular signaling pathways. This inhibition could lead to therapeutic effects in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Synthesis and Characterization

The synthesis of (5E)-1,3-dimethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one typically involves the reaction of thiazolidine derivatives with imidazolidinone precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of (5E)-1,3-dimethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituents, synthesis, and key properties:

Compound Core Structure Key Substituents Synthetic Yield Notable Properties References
Target compound Imidazolidinone 1,3-dimethyl; (2E)-ethylidene-thiazolidine; 2-sulfanylidene N/A Hypothesized high planarity, potential antimicrobial/electronic applications
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone 2-methylbenzylidene; phenyl 21%–48% Antifungal activity; melting point: 178–246°C (decomp.)
(5E)-3-(3-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-... Thiazolidinone 3-chlorophenyl; 2-methoxybenzylidene N/A Moderate solubility in DMSO; potential kinase inhibition
(5E)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolid... Thiazolidinone 2-nitrobenzylidene; phenyl N/A High thermal stability; used in optoelectronic materials
(5Z)-3-ethyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[...] Thiazolidinone-imidazole Ethyl; pyrido-pyrimidinone hybrid N/A Anticancer activity (in vitro); complex hydrogen-bonding network

Key Observations

Structural Influence on Bioactivity :

  • The benzylidene substituents (e.g., 2-methyl, 2-nitro) in analogues like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxothiazolidin-4-one enhance antifungal activity due to increased lipophilicity and membrane penetration .
  • Electron-withdrawing groups (e.g., nitro in ) improve thermal stability and optoelectronic performance, whereas methoxy groups (e.g., ) balance solubility and target binding.

Synthetic Challenges :

  • Yields for similar compounds range from 9% to 48%, depending on substituent complexity and reaction conditions (e.g., reflux time, catalysts) . The target compound’s synthesis may require optimized condensation steps to avoid decomposition.

Physicochemical Properties: Melting points: Thiazolidinone derivatives typically decompose above 170°C, as seen in , whereas imidazolidinone hybrids (e.g., ) exhibit lower thermal stability due to fused heterocycles. Solubility: Sulfanylidene (C=S) and hydrophilic substituents (e.g., hydroxyethoxy in ) improve aqueous solubility, critical for drug delivery .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₄S₂
  • Molecular Weight : 306.43 g/mol
  • IUPAC Name : (5E)-1,3-dimethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylideneimidazolidin-4-one

The compound features a thiazolidine ring and an imidazolidinone moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study investigating thiazolidine derivatives found that they possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Properties

The antioxidant potential of thiazolidine derivatives has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases . The specific compound under discussion may exhibit similar properties, contributing to its potential therapeutic applications.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. In vitro assays have demonstrated that related thiazolidine compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential role in managing inflammatory conditions.

Case Studies

  • In Vitro Studies : A recent study assessed the cytotoxic effects of various thiazolidine derivatives on cancer cell lines. The results indicated that certain modifications to the thiazolidine structure enhance cytotoxicity against HeLa and MCF-7 cells, suggesting a possible pathway for further development .
  • Animal Models : In vivo studies using rodent models have shown that thiazolidine derivatives can reduce tumor size when administered alongside standard chemotherapy agents. This synergistic effect highlights the potential for these compounds in cancer therapy .

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialInhibition of S. aureus and E. coli
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of TNF-alpha and IL-6
Cytotoxicity in CancerEnhanced effects on HeLa and MCF-7 cells
Tumor Size ReductionSynergistic effects with chemotherapy

Q & A

Q. What are the standard synthetic routes for this thiazolidinone derivative, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions, including condensation of aldehyde precursors with thiosemicarbazides, followed by cyclization. Key steps involve:

  • Aldehyde-thiosemicarbazide condensation : Performed under reflux with a base (e.g., NaOH) in ethanol or methanol .
  • Cyclization : Requires controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation .
  • Yield optimization : Solvent choice (polar aprotic solvents enhance cyclization), catalyst use (e.g., acetic acid for imine formation), and purification via column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

A combination of spectroscopic and chromatographic methods is essential:

TechniqueRoleKey Data Points
¹H/¹³C NMR Confirms substituent positions and stereochemistryChemical shifts for methyl groups (~2.5 ppm), thione sulfur environments (~160–180 ppm in ¹³C) .
FT-IR Identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹, C=N at ~1600 cm⁻¹) .
LC-MS Verifies molecular weight and purity[M+H]⁺ peaks matching theoretical values .

Q. What biological targets are commonly associated with thiazolidinone derivatives like this compound?

Thiazolidinones often target enzymes (e.g., kinases, cyclooxygenases) and receptors (e.g., PPAR-γ). Specific activities include:

  • Anticancer : Inhibition of tubulin polymerization or topoisomerases .
  • Antimicrobial : Disruption of bacterial cell wall synthesis .
  • Anti-inflammatory : COX-2 inhibition via π-π stacking interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or structural analogs. Strategies include:

  • Dose-response validation : Test activity across multiple concentrations (e.g., IC₅₀ values in cancer cell lines) .
  • Structural analogs comparison : Evaluate derivatives with modified substituents (e.g., replacing methyl with ethyl groups) to isolate critical moieties .
  • Target-specific assays : Use CRISPR-edited cell lines or enzyme inhibition assays to confirm mechanistic hypotheses .

Q. What computational methods are used to predict binding modes and optimize this compound’s efficacy?

  • Molecular docking : Predicts interactions with targets like tubulin (PDB ID 1SA0) or COX-2 (PDB ID 5KIR). Key residues (e.g., Arg369 in PPAR-γ) form hydrogen bonds with the thione group .
  • MD simulations : Assess binding stability over 100-ns trajectories; RMSD values <2 Å indicate stable complexes .
  • QSAR modeling : Correlates substituent electronegativity (e.g., methoxy vs. hydroxy groups) with antimicrobial potency .

Q. How can synthetic protocols be scaled without compromising yield or purity?

  • Continuous flow reactors : Reduce side reactions by maintaining precise temperature/pH control during cyclization .
  • High-throughput screening : Optimize solvent/base combinations (e.g., DMF with K₂CO₃ vs. MeOH with NaOH) .
  • In-line analytics : Use HPLC-MS to monitor intermediates in real time, ensuring >95% purity .

Methodological Notes

  • Contradiction Analysis : Cross-reference spectral data (e.g., NMR split peaks indicating isomerism) with computational predictions to validate structural assignments .
  • Safety : Handle with PPE due to thione sulfur reactivity; avoid exposure to moisture to prevent hydrolysis .

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